3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-18-13-19(2)15-21(14-18)26(30)27-11-12-28-16-25(23-5-3-4-6-24(23)28)33-17-20-7-9-22(10-8-20)29(31)32/h3-10,13-16H,11-12,17H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSIFXKBKQFCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The nitrophenyl group can be introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with a suitable nucleophile. The final step involves the formation of the benzamide group through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such complex organic molecules often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Oxides of the original compound
Reduction: Amines and other reduced forms
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing biological processes such as signal transduction and gene expression . The nitrophenyl group may contribute to the compound’s bioactivity by participating in redox reactions and interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
4-nitrophenyl derivatives: Compounds with similar nitrophenyl groups, often used in biochemical assays.
Benzamide derivatives: Compounds with similar benzamide groups, known for their therapeutic applications.
Uniqueness
3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3,5-Dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide is an indole derivative with significant biological activity. This compound is characterized by its complex structure, which contributes to its interactions with various biological targets. Understanding its biological activity is essential for exploring its potential therapeutic applications.
- IUPAC Name: this compound
- Molecular Formula: C26H25N3O3S
- Molecular Weight: 457.56 g/mol
- CAS Number: 532974-09-7
Structure
The compound features an indole core, a benzamide moiety, and a nitrophenyl group, which are known to influence its biological properties significantly.
The mechanism of action of this compound involves interactions with multiple molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as:
- Signal Transduction: The compound may modulate pathways involved in cell signaling.
- Gene Expression: It can affect the transcriptional activity of genes related to cell growth and apoptosis.
Pharmacological Effects
Research has indicated that this compound exhibits a range of pharmacological effects:
- Anticancer Activity: Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties: The presence of the nitrophenyl group may enhance its antibacterial efficacy against various pathogens.
Anticancer Activity
A study explored the anticancer potential of similar indole derivatives, demonstrating their ability to induce apoptosis in cancer cells. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa) .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of indole derivatives, revealing that compounds with nitro groups exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties .
Data Table: Biological Activities Summary
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide?
Answer : The compound’s synthesis typically involves multi-step organic reactions. Key steps include:
- Indole functionalization : Introducing the methylsulfanyl group at the 3-position of indole via nucleophilic substitution or thiol-ene reactions.
- Ethylenediamine linkage : Coupling the indole moiety to the ethylenediamine group using carbodiimide-mediated amidation (e.g., EDC/HCl) .
- Benzamide formation : Reacting 3,5-dimethylbenzoic acid derivatives with the ethylenediamine intermediate under reflux conditions.
Example Protocol :
A modified procedure from involves stirring β-naphthol, benzaldehyde, and acetonitrile/water (3:1) with EDC·HCl for 72 hours, followed by extraction and crystallization (75% yield) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., indole protons at δ 7.1–7.8 ppm, methyl groups at δ 2.3–2.5 ppm).
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfanyl S–C bonds (~650 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and molecular geometry (e.g., torsion angles between benzamide and indole moieties) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 500–550).
Q. What preliminary biological screening approaches are recommended for this compound?
Answer :
- In vitro assays : Test for kinase inhibition (e.g., ATP-binding assays), antimicrobial activity (MIC against Gram+/− bacteria), or cytotoxicity (MTT assay in cancer cell lines) .
- Binding studies : Use surface plasmon resonance (SPR) or fluorescence polarization to assess interactions with target proteins (e.g., tyrosine kinases) .
Q. What safety protocols should be followed when handling this compound?
Answer :
- Skin/eye contact : Immediately rinse with water for 15 minutes; remove contaminated clothing .
- Waste disposal : Follow EPA guidelines for nitroaromatic compounds due to potential environmental persistence .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields in amidation steps) be addressed?
Answer :
Q. How should contradictory biological activity data (e.g., varying IC50 values) be resolved?
Answer :
- Standardize assays : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Stability studies : Assess compound degradation in DMSO or cell media via LC-MS .
- Dose-response curves : Perform triplicate experiments with non-linear regression analysis to calculate reliable IC50 values .
Q. What methodologies assess the environmental impact of this compound?
Answer :
- Biodegradation assays : Measure half-life in soil/water under OECD 301 guidelines .
- Ecotoxicology : Test acute toxicity in Daphnia magna or algae (OECD 202/201) .
- Computational modeling : Predict bioaccumulation potential using EPI Suite or ECOSAR .
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Answer :
- Molecular docking : Identify binding poses in target proteins (e.g., kinase domains) using AutoDock Vina .
- QSAR studies : Correlate substituent effects (e.g., nitro group position) with activity trends .
- DFT calculations : Analyze charge distribution and frontier orbitals to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
